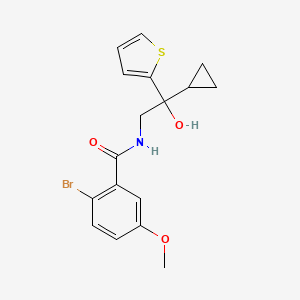

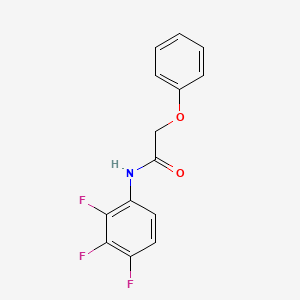

![molecular formula C19H17N5OS B2725833 6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-06-4](/img/structure/B2725833.png)

6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazolopyridazine family and has shown promising results in various biological assays.

Scientific Research Applications

Synthesis and Pharmaceutical Importance

Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. One study elaborated on the synthesis of a compound with a similar structural framework, detailing the chemical processes and structural characterization through spectroscopic techniques and crystallography. The synthesized compound exhibited potential for further pharmaceutical applications due to its unique structural attributes and was analyzed for its molecular interactions and stability through density functional theory calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis of derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments, analyzing their antioxidant and antibacterial activities. The compounds showcased moderate activity against specific microorganisms, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activities and provides a basis for further exploration of triazolo[4,3-b]pyridazine derivatives in antimicrobial applications (Anusevičius et al., 2015).

Antidiabetic Potential

The compound's framework has also been explored for antidiabetic applications, where a series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. This research aimed at developing new anti-diabetic medications, with compounds exhibiting significant DPP-4 inhibition in vitro, along with antioxidant and insulinotropic activities. Such studies highlight the compound's relevance in addressing diabetes through novel therapeutic approaches (Bindu et al., 2019).

Antitubercular Agents

Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines revealed their potential as antitubulin agents, demonstrating moderate to potent antiproliferative activity. These compounds, designed as analogues of combretastatin A-4, were synthesized and evaluated for their ability to inhibit tubulin polymerization and disrupt microtubule dynamics, indicating their potential application in cancer therapy. This study exemplifies how structural elements of triazolo[4,3-b]pyridazine derivatives can be exploited for therapeutic purposes, especially in targeting cancer cell proliferation (Xu et al., 2016).

properties

IUPAC Name |

6-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS/c1-2-25-16-8-6-14(7-9-16)17-10-11-18-21-22-19(24(18)23-17)26-13-15-5-3-4-12-20-15/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKXEREMXZCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

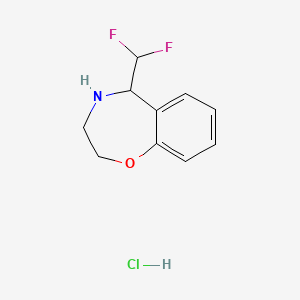

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)

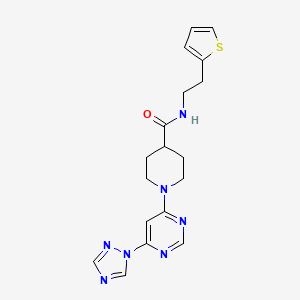

![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)

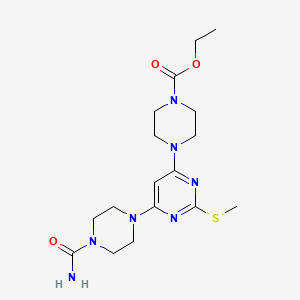

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)

![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)

![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)